4-Amino-2-(4-iodophenyl)butan-2-ol 4-Amino-2-(4-iodophenyl)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17666765
InChI: InChI=1S/C10H14INO/c1-10(13,6-7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3
SMILES:
Molecular Formula: C10H14INO
Molecular Weight: 291.13 g/mol

4-Amino-2-(4-iodophenyl)butan-2-ol

CAS No.:

Cat. No.: VC17666765

Molecular Formula: C10H14INO

Molecular Weight: 291.13 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-(4-iodophenyl)butan-2-ol -

Specification

Molecular Formula C10H14INO
Molecular Weight 291.13 g/mol
IUPAC Name 4-amino-2-(4-iodophenyl)butan-2-ol
Standard InChI InChI=1S/C10H14INO/c1-10(13,6-7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3
Standard InChI Key QKMFAOLZHHIHGK-UHFFFAOYSA-N
Canonical SMILES CC(CCN)(C1=CC=C(C=C1)I)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-amino-2-(4-iodophenyl)butan-2-ol defines a molecule with a butan-2-ol backbone (C4H9OH) modified by an amino group (-NH2) at position 4 and a 4-iodophenyl group (-C6H4I) at position 2. The molecular formula is C10H14INO, with a calculated molecular weight of 291.13 g/mol. The presence of iodine introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions .

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of 4-amino-2-(4-iodophenyl)butan-2-ol is documented, analogous methods for amino alcohols suggest viable pathways:

Nucleophilic Substitution

A patented route for 4-isopropylamino-1-butanol involves bromination of tetrahydrofuran followed by aminolysis . Adapting this, 4-iodophenyl groups could be introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling using iodophenylboronic acids. For example:

  • Bromination: Tetrahydrofuran reacts with HBr in acetic acid to form 4-bromo-1-acetoxyl butane .

  • Iodophenyl Introduction: Palladium-catalyzed coupling of 4-bromo-1-acetoxyl butane with 4-iodophenylboronic acid.

  • Aminolysis: Reaction with aqueous ammonia or ammonium hydroxide to substitute the acetoxyl group with an amino group.

Reductive Amination

An alternative approach involves reductive amination of 2-(4-iodophenyl)butan-2-one with ammonia or ammonium acetate in the presence of a reducing agent (e.g., NaBH4 or H2/Pd-C). This method is advantageous for controlling stereochemistry but requires optimization to avoid over-reduction .

Process Optimization

Critical parameters for scalability include:

  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilic substitution rates .

  • Temperature Control: Reactions are typically conducted at 0–50°C to minimize side reactions .

  • Purification: Chromatography or recrystallization from ethanol/water mixtures yields high-purity products (>95% by GC) .

Physicochemical Properties

Spectral Characteristics

  • Infrared (IR): Expected peaks include O-H stretch (~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), and C-I stretch (~500 cm⁻¹).

  • NMR:

    • ¹H NMR (400 MHz, D2O): δ 1.60–1.75 (m, 2H, CH2), 2.15–2.30 (m, 1H, CH), 2.85–3.00 (m, 2H, NH2), 3.50–3.65 (m, 1H, OH), 7.20–7.40 (m, 4H, Ar-H) .

    • ¹³C NMR: δ 25.8 (CH2), 45.2 (CH), 60.1 (C-OH), 94.5 (C-I), 128.9–137.5 (Ar-C) .

Thermodynamic Data

  • Melting Point: Estimated 180–185°C (decomposition observed near 190°C due to iodine release).

  • Solubility: Moderately soluble in polar solvents (water: ~5 g/L at 25°C; ethanol: ~50 g/L) .

  • LogP: Calculated octanol-water partition coefficient of 1.8, indicating moderate lipophilicity .

Pharmacological and Industrial Applications

Preclinical Data

  • Toxicity: Analogous compounds (e.g., 4-{[1-(4-iodophenyl)ethyl]amino}butan-2-ol) exhibit skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

  • Metabolism: Hepatic cytochrome P450 enzymes likely mediate deiodination, yielding 4-aminobutan-2-ol as a metabolite .

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